3-(2,4,6-Trinitrophenoxy)pyridine
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Overview
Description
3-(2,4,6-Trinitrophenoxy)pyridine is an organic compound that belongs to the class of nitroaromatic compounds It consists of a pyridine ring substituted with a 2,4,6-trinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trinitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with 2,4,6-trinitrophenol (picric acid) under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trinitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(2,4,6-Trinitrophenoxy)pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trinitrophenoxy)pyridine involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): A related compound with similar nitro groups but without the pyridine ring.
3-Nitropyridine: A simpler nitroaromatic compound with a single nitro group on the pyridine ring.
2,4-Dinitrophenol: Another nitroaromatic compound with two nitro groups on a phenol ring.
Uniqueness
3-(2,4,6-Trinitrophenoxy)pyridine is unique due to the presence of both a pyridine ring and a 2,4,6-trinitrophenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62215-39-8 |
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Molecular Formula |
C11H6N4O7 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
3-(2,4,6-trinitrophenoxy)pyridine |
InChI |
InChI=1S/C11H6N4O7/c16-13(17)7-4-9(14(18)19)11(10(5-7)15(20)21)22-8-2-1-3-12-6-8/h1-6H |
InChI Key |
ISPHCVTZEAJHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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